1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

COX-2 inhibition anti-inflammatory 1,5-diaryl tetrazole SAR

1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole (CAS 339108-62-2) is a 1,5-diaryl-substituted tetrazole derivative with molecular formula C₁₅H₁₁F₃N₄O and molecular weight 320.27 g/mol. It belongs to the tetrazole class of heterocycles, widely recognized as bioisosteres of carboxylic acids and amides due to their comparable pKa (~4.5–4.9) and metabolic stability advantages.

Molecular Formula C15H11F3N4O
Molecular Weight 320.275
CAS No. 339108-62-2
Cat. No. B2768843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
CAS339108-62-2
Molecular FormulaC15H11F3N4O
Molecular Weight320.275
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H11F3N4O/c1-23-13-7-5-12(6-8-13)22-14(19-20-21-22)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3
InChIKeyROKXBDRYLKMLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-tetrazole (CAS 339108-62-2): Identity, Class, and Structural Baseline for Procurement


1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole (CAS 339108-62-2) is a 1,5-diaryl-substituted tetrazole derivative with molecular formula C₁₅H₁₁F₃N₄O and molecular weight 320.27 g/mol . It belongs to the tetrazole class of heterocycles, widely recognized as bioisosteres of carboxylic acids and amides due to their comparable pKa (~4.5–4.9) and metabolic stability advantages [1]. The compound features a 4-methoxyphenyl substituent at the N-1 position and a 3-(trifluoromethyl)phenyl group at the C-5 position of the tetrazole ring—a regiochemical arrangement that distinguishes it from 2,5-diaryl tetrazole isomers and other azole-based scaffolds. This specific substitution pattern places it within a family of compounds explored for anti-inflammatory (COX-2 inhibition), anticancer (tubulin polymerization inhibition), and antimicrobial applications [1][2].

Why Generic 1,5-Diaryl Tetrazole Substitution Fails: Substituent Position and Electronics Define Biological Outcome for CAS 339108-62-2


Within the 1,5-diaryl tetrazole scaffold, the identity, position, and electronic character of substituents on each aryl ring are not interchangeable without fundamentally altering biological activity. Published SAR data demonstrates that moving a 4-methoxyphenyl group from the N-1 to the C-5 position (regioisomeric exchange) produces a 4- to 50-fold loss in antiproliferative potency across multiple cancer cell lines [1]. Similarly, in the COX-2 inhibition context, the nature of the para substituent on the N-1 aryl ring dictates both potency and selectivity: a 4-methoxy group yields the most potent COX-2 inhibitor of a series (IC₅₀ = 2.0 µM, selectivity index = 210) while halogen and hydrogen substituents produce substantially weaker inhibition [2][3]. The target compound's unique pairing of a 4-methoxyphenyl N-1 donor group with a 3-trifluoromethylphenyl C-5 acceptor group creates a distinct electronic and steric profile that cannot be replicated by simply substituting a generic tetrazole derivative. Furthermore, the trifluoromethyl group is well-established to enhance metabolic stability and lipophilicity in tetrazole-containing drug candidates, effects that are absent in non-fluorinated analogs [4]. These compound-specific structural features mean that procurement of a different 1,5-diaryl tetrazole—even one sharing the same core scaffold—carries the risk of divergent target engagement, pharmacokinetics, and ultimately irreproducible experimental results.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-tetrazole (CAS 339108-62-2) Against Closest Analogs


COX-2 Inhibitory Potency: 4-Methoxyphenyl N-1 Substitution Outperforms All Other Para Substituents Including CF₃

In a systematic study of 1,5-diaryl tetrazole COX-2 inhibitors bearing a 4-methylsulfonylphenyl group at C-5, the compound with a 4-methoxyphenyl group at N-1 (compound 3c) demonstrated a COX-2 IC₅₀ of 2.0 µM with a selectivity index (COX-1/COX-2) of 210 [1]. By contrast, compounds with alternative para substituents—H (3a), CH₃ (3b), F (3d), and Cl (3e)—showed substantially weaker COX-2 inhibition, with IC₅₀ values of 200 µM, 45 µM, 2.7 µM, and 18.5 µM, respectively [1]. The F-substituted analog (3d, IC₅₀ = 2.7 µM) was ~35% less potent than the methoxy derivative, while the Cl-substituted analog (3e, IC₅₀ = 18.5 µM) was approximately 9-fold weaker. In a separate study, the compound 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl)-1H-tetrazole (3c) achieved a COX-2 IC₅₀ of 1.2 µM, and importantly, the analog bearing a CF₃ group at the N-1 para position showed no measurable COX-2 inhibitory activity in the concentration range tested [2]. This demonstrates that the 4-methoxy group is functionally non-redundant for COX-2 engagement and that simple fluorination at the para position of the N-1 ring can abrogate activity.

COX-2 inhibition anti-inflammatory 1,5-diaryl tetrazole SAR

Tetrazole pKa and Carboxylic Acid Bioisosterism: Quantified Physicochemical Advantage

The 5-substituted 1H-tetrazole moiety exhibits a pKa of approximately 4.5–4.9, which is nearly identical to that of a carboxylic acid group (pKa ≈ 4.2–4.4) [1]. This pKa overlap means the tetrazole ring is deprotonated at physiological pH (7.4), engaging in analogous ionic and hydrogen-bonding interactions with biological targets as carboxylates, while offering superior membrane permeability due to the delocalized charge across the tetrazole ring system . In a direct comparative study of carboxylic acid bioisosteres targeting MCL-1/BCL-xL, tetrazole-containing analogs displayed binding affinities comparable to or better than the parent carboxylic acid compounds [2]. By contrast, ester, amide, and sulfonamide bioisosteres lack this combination of matched acidity and enhanced permeability. The tetrazole scaffold in CAS 339108-62-2 is further differentiated by its 1,5-diaryl substitution, which modulates the effective pKa and provides a rigid, planar geometry suitable for occupying hydrophobic enzyme pockets—a feature not available to simple 5-substituted or 1-substituted tetrazoles [3].

bioisosterism pKa drug design physicochemical properties

Regioisomeric Differentiation: N-1 vs. C-5 Aryl Placement Drives 4- to 50-Fold Potency Differences

The regioisomeric positioning of aryl substituents on the tetrazole ring profoundly affects biological activity. In the Romagnoli et al. (2012) study of 1,5-disubstituted tetrazoles as combretastatin A-4 analogs, regioisomeric pair 4f (4′-methoxyphenyl at C-5, 3′,4′,5′-trimethoxyphenyl at N-1) and 5a (4′-methoxyphenyl at N-1, 3′,4′,5′-trimethoxyphenyl at C-5) were directly compared across six cancer cell lines. Compound 5a was 4- to 50-fold less active than 4f in five of the six cell lines tested (HeLa, A549, HL-60, Jurkat, HT-29), with the sole exception being MCF-7 cells where 5a was somewhat more active [1]. This demonstrates that the same pair of aryl rings, when swapped between the N-1 and C-5 positions, produce dramatically different antiproliferative outcomes. CAS 339108-62-2 has its 4-methoxyphenyl group locked at the N-1 position and its 3-trifluoromethylphenyl group at the C-5 position. The opposite regioisomer (4-methoxyphenyl at C-5, 3-trifluoromethylphenyl at N-1) would be predicted to exhibit substantially altered—and likely reduced—biological activity based on this established SAR pattern.

regioisomerism anticancer tubulin polymerization SAR

Trifluoromethyl Group Impact on Lipophilicity and Metabolic Stability: Quantified Physicochemical Differentiation from Non-Fluorinated Analogs

The introduction of a trifluoromethyl group into heterocyclic compounds has been quantitatively associated with increased lipophilicity and metabolic stability. In tetrazole-containing histamine H3 receptor antagonists, optimization for liver microsome stability (t₁/₂ > 60 min) and high Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) was achieved with fluorinated tetrazole derivatives [1]. The CF₃ group's electron-withdrawing nature reduces the electron density of adjacent aromatic systems, decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes [2]. For 1,5-diaryl tetrazoles with a 4-methylsulfonylphenyl group, calculated logP values ranged from 2.2 to 2.9 depending on the N-1 aryl substituent [3]. The presence of a CF₃ group at the C-5 phenyl meta position (as in CAS 339108-62-2) is predicted to increase logP by approximately 0.5–0.8 units compared to the non-fluorinated phenyl analog, based on Hansch π values for aromatic CF₃ (π = 0.88) versus H (π = 0) [4]. This enhanced lipophilicity can translate into improved membrane permeability, while the electron-withdrawing effect stabilizes the tetrazole ring against metabolic degradation. In mouse liver microsome studies of structurally related compounds, half-lives ranged from 6.5 to 51.2 minutes, with fluorinated analogs generally exhibiting longer t₁/₂ values [5].

trifluoromethyl lipophilicity metabolic stability fluorine chemistry

Scaffold Differentiation: 1,2,3,4-Tetrazole Outperforms 1,2,3-Triazole in Antiproliferative Potency

A direct head-to-head comparison between the 1,2,3,4-tetrazole and 1,2,3-triazole scaffolds was conducted using compounds sharing identical 3′,4′,5′-trimethoxyphenyl and 4′-ethoxyphenyl substituents at the N-1 and C-5 positions, respectively. The tetrazole derivative 4l was 8- to 31-fold more active than its 1,2,3-triazole congener 3a across six human cancer cell lines [1]. The tetrazole 4l achieved IC₅₀ values of 1.3–8.1 nM against HeLa, A549, HL-60, Jurkat, MCF-7, and HT-29 cell lines, while the triazole 3a showed IC₅₀ values of 5–100 nM [1]. Furthermore, compound 4l demonstrated potent activity against multidrug-resistant cells overexpressing P-glycoprotein with a resistance index of approximately 1, indicating no loss of potency in the resistant line [1]. This scaffold-level advantage is attributed to the additional nitrogen atom in the tetrazole ring, which enhances hydrogen-bonding capacity, alters the electronic distribution, and improves metabolic stability relative to the triazole counterpart [2].

scaffold comparison triazole vs. tetrazole anticancer tubulin

Caco-2 Permeability and Efflux Transporter Susceptibility: Tetrazole-Specific Transport Profile Guides ADME Strategy

Compounds containing a tetrazole moiety exhibit a characteristic asymmetric permeability profile in Caco-2 cell monolayers, indicative of efflux transporter substrate behavior [1]. This property is distinct from carboxylic acid-containing compounds, which primarily show pH-dependent passive diffusion. Published studies demonstrate that tetrazole-containing compounds can achieve high apparent permeability coefficients (Papp > 20 × 10⁻⁶ cm/s in the apical-to-basolateral direction) when optimized, making them viable candidates for oral bioavailability despite being efflux transporter substrates [2]. The efflux liability can be systematically addressed through structural modification of the aryl substituents—a key advantage of the 1,5-diaryl tetrazole scaffold that allows fine-tuning of transporter affinity without altering the core pharmacophore [1]. For CAS 339108-62-2, the presence of the 3-trifluoromethylphenyl group is predicted to modulate P-glycoprotein recognition compared to non-fluorinated analogs, as lipophilic substituents are known to influence efflux substrate specificity [3].

Caco-2 permeability efflux transport P-glycoprotein ADME

Optimal Application Scenarios for 1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-tetrazole (CAS 339108-62-2) Based on Quantitative Evidence


COX-2 Inhibitor Lead Optimization Programs Requiring 4-Methoxyphenyl N-1 Pharmacophore Retention

For medicinal chemistry teams developing selective COX-2 inhibitors, CAS 339108-62-2 serves as a privileged intermediate or scaffold. Published SAR data demonstrates that the 4-methoxyphenyl group at N-1 is essential for COX-2 inhibitory potency: the methoxy-substituted analog (compound 3c) achieved a COX-2 IC₅₀ of 2.0 µM with a selectivity index of 210, outperforming H-, CH₃-, F-, and Cl-substituted analogs by 1.35- to 100-fold [1]. Critically, the CF₃-substituted analog at the N-1 para position showed zero measurable COX-2 activity [2]. CAS 339108-62-2 retains the active 4-methoxy pharmacophore at N-1 while incorporating a 3-CF₃ group on the C-5 phenyl ring, making it suitable for programs that need to explore C-5 substituent effects while preserving the validated N-1 methoxy motif. The compound can be used as a reference standard in COX-2 fluorescence-based enzyme assays, with celecoxib (COX-2 IC₅₀ = 0.03 µM) serving as the industry-standard positive control [1].

Anticancer Tubulin Polymerization Inhibitor Screening Using the 1,5-Diaryl Tetrazole Scaffold

CAS 339108-62-2 belongs to the 1,5-diaryl tetrazole class that has been validated as a rigid analog scaffold for combretastatin A-4-type tubulin polymerization inhibitors. The Romagnoli et al. (2012) study established that 1,5-diaryl tetrazoles with alkoxyphenyl groups at N-1 or C-5 exhibit potent antiproliferative activity (IC₅₀ as low as 1.3 nM), act at the colchicine binding site of tubulin, and maintain full activity in multidrug-resistant cells overexpressing P-glycoprotein (resistance index ≈ 1) [3]. The tetrazole scaffold outperformed the corresponding triazole scaffold by 8- to 31-fold [3]. For screening programs targeting tubulin, the target compound's regioisomeric identity (4-OCH₃ at N-1, 3-CF₃ at C-5) is critical, as positional isomerism alone causes 4- to 50-fold potency differences [3]. The compound can be evaluated in standard antiproliferative panels (HeLa, A549, HL-60, Jurkat, MCF-7, HT-29) alongside combretastatin A-4 as a reference inhibitor, and in tubulin assembly assays with [³H]colchicine competition binding to confirm target engagement [3].

ADME/PK Profiling Studies Leveraging CF₃-Mediated Metabolic Stability and Lipophilicity Enhancement

The 3-trifluoromethylphenyl substituent in CAS 339108-62-2 confers a predicted logP increase of 0.5–0.8 units versus the non-fluorinated phenyl analog (based on Hansch π(CF₃) = 0.88 vs. π(H) = 0) [4], placing it in the favorable lipophilicity range for membrane permeability (calculated logP ~2.2–2.9 for related 1,5-diaryl tetrazoles) [1]. In published optimization campaigns, fluorinated tetrazole derivatives achieved liver microsome half-lives exceeding 60 minutes and Caco-2 Papp values above 20 × 10⁻⁶ cm/s [5]. CAS 339108-62-2 is therefore well-suited for ADME screening cascades—including mouse or human liver microsome stability assays, Caco-2 bidirectional permeability assays, and CYP inhibition panels—where the CF₃ group's contribution to metabolic shielding can be directly compared against non-fluorinated tetrazole controls. The compound's predicted efflux transporter liability (characteristic of tetrazole-containing compounds) should be explicitly evaluated using P-glycoprotein-overexpressing cell lines or transporter-transfected MDCK monolayers [6].

Carboxylic Acid Bioisostere Replacement in Lead Compounds with Poor Membrane Penetration

For drug discovery programs where a carboxylic acid-containing lead compound suffers from poor membrane permeability or insufficient metabolic stability, CAS 339108-62-2 offers the tetrazole bioisostere solution. The tetrazole N-H proton exhibits a pKa of 4.5–4.9—nearly identical to carboxylic acids (pKa 4.2–4.4)—ensuring the same ionization state at physiological pH while the delocalized negative charge across the tetrazole ring enhances membrane penetration [7]. In direct comparative studies, tetrazole bioisosteres of MCL-1/BCL-xL inhibitors displayed binding affinities equal to or better than the parent carboxylic acids [8]. The 1,5-diaryl substitution pattern of CAS 339108-62-2 provides a rigid, planar geometry suitable for occupying hydrophobic binding pockets, and the 3-CF₃ substituent adds electron-withdrawing character that fine-tunes the tetrazole pKa and hydrogen-bonding capacity. The compound can be used as a chemical probe to test whether tetrazole replacement rescues permeability or potency in carboxylate-containing leads, with parallel assessment in Caco-2 permeability assays and target-binding assays to quantify the bioisosteric benefit.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.